(+)-Juniper Camphor

Catalog No.
S12861659
CAS No.
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Juniper Camphor

Product Name

(+)-Juniper Camphor

IUPAC Name

(1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m1/s1

InChI Key

STRABSCAWZINIF-RBSFLKMASA-N

Canonical SMILES

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C

Isomeric SMILES

CC(=C1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C)C

(1R,4aR,8aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol is a natural product found in Artemisia annua, Chiloscyphus polyanthos, and other organisms with data available.

(+)-Juniper Camphor is a sesquiterpenoid compound with the molecular formula C₁₅H₂₆O. It is primarily derived from various plant sources, notably from the high-boiling fraction of camphor, known as camphor blue oil. This compound has been identified in species such as Rhododendron dauricum and Humulus lupulus, among others . Characteristically, it exhibits a unique aroma that is often described as woody and camphoraceous, contributing to its potential applications in fragrance and flavor industries .

The chemical behavior of (+)-Juniper Camphor is typical of sesquiterpenoids, which can undergo various reactions including:

  • Oxidation: This can lead to the formation of alcohols or ketones.
  • Hydrogenation: This reaction may reduce double bonds present in the structure.
  • Esterification: Reacting with acids can form esters, which may enhance its fragrance properties.

These reactions are significant for modifying its properties for specific applications in perfumery or as a flavoring agent.

Research indicates that (+)-Juniper Camphor possesses several biological activities. It has been noted for its:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Anti-inflammatory Effects: Potentially reducing inflammation in biological systems.
  • Antioxidant Activity: Scavenging free radicals, thus contributing to cellular protection.

These properties make it a candidate for further exploration in therapeutic applications .

Several methods exist for synthesizing (+)-Juniper Camphor:

  • Extraction from Natural Sources: The most common method involves steam distillation of camphor blue oil.
  • Chemical Synthesis: Laboratory synthesis can be achieved through cyclization reactions starting from simpler terpenoid precursors.
  • Biotransformation: Utilizing microbial systems to convert other terpenes into (+)-Juniper Camphor.

Each method has its advantages, such as yield efficiency or purity of the final product .

(+)-Juniper Camphor finds utility in various fields:

  • Fragrance Industry: Used as a scent component due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Pharmaceuticals: Investigated for potential therapeutic uses owing to its biological activities.

The versatility of this compound makes it valuable across multiple sectors .

Studies on the interactions of (+)-Juniper Camphor with other compounds reveal:

  • Synergistic Effects: When combined with certain essential oils, it may enhance antimicrobial activity.
  • Receptor Binding: Investigations into how it interacts with biological receptors could provide insights into its therapeutic potential.

Understanding these interactions is crucial for developing effective formulations in both medicinal and consumer products .

Several compounds share structural similarities with (+)-Juniper Camphor, including:

Compound NameMolecular FormulaUnique Features
CamphorC₁₀H₁₄OKnown for its strong odor and medicinal use.
Beta-CaryophylleneC₁₅H₂₄Notable for anti-inflammatory properties.
Alpha-PineneC₁₀H₁₈Commonly found in pine trees, used in fragrances.

While all these compounds belong to the broader class of terpenes, (+)-Juniper Camphor is distinguished by its specific sesquiterpene structure and unique biological activities, making it particularly interesting for research and application .

Molecular Architecture and Stereochemical Configuration

(+)-Juniper camphor, with the molecular formula C₁₅H₂₆O and CAS registry number 473-04-1, represents a distinctive sesquiterpenoid compound characterized by its complex three-dimensional molecular architecture [1] [3]. The compound exhibits a molecular weight of 222.37 grams per mole and belongs to the eudesmane class of sesquiterpenes [1] [6]. The systematic IUPAC nomenclature designates this compound as (1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol, which precisely defines its stereochemical configuration [10].

The molecular architecture of (+)-juniper camphor features a decahydronaphthalene backbone, essentially a saturated bicyclic system consisting of two fused cyclohexane rings [1] [7]. This structural framework is characteristic of the eudesmane sesquiterpene family, with the compound specifically exhibiting a cis-ring junction configuration between the two six-membered rings [5] [8]. The stereochemical investigation conducted by Varma, Jain, and Bhattacharyya established that juniper camphor possesses a cis-ring juncture, distinguishing it from related compounds such as β-eudesmol which exhibits both trans- and cis-ring configurations [5] [8].

The compound contains two methyl substituents positioned at C-1 and C-4a, along with an isopropylidene group (propan-2-ylidene) attached at C-7 [1] [7]. The hydroxyl functional group is located at the C-1 position, conferring tertiary alcohol characteristics to the molecule [3] [4]. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of the exocyclic double bond associated with the isopropylidene substituent, which exhibits characteristic infrared absorption bands at 886 and 1639 wavenumbers per centimeter [8].

The stereochemical configuration of (+)-juniper camphor has been established through comprehensive comparative nuclear magnetic resonance studies with related compounds, particularly β-eudesmol and zingiberol [5] [8]. These investigations revealed that the compound exists exclusively in the isopropylidene form rather than the isopropenyl form, a characteristic attributed to its specific cis-ring juncture configuration [8]. The absolute configuration has been determined as (1R,4aR,8aR), indicating the spatial arrangement of substituents around the chiral centers [7] [10].

Table 1: Physicochemical Properties of (+)-Juniper Camphor

PropertyValueSource/Method
Molecular FormulaC₁₅H₂₆OPubChem [1]
Molecular Weight (g/mol)222.37PubChem [1]
CAS Registry Number473-04-1PubChem [1]
IUPAC Name(1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-olNIST WebBook [10]
Chemical ClassificationSesquiterpenoidFooDB [6]
StereochemistryEudesmane-type with cis-ring junctureLiterature [5] [8]
Ring Junction Configurationcis-decalin fusionLiterature [5] [8]
Water Solubility (mg/L at 25°C)6.592WSKOW estimation [13]
Log P (octanol-water)4.94KOWWIN estimation [13]
Vapor Pressure (mm Hg at 25°C)6.08 × 10⁻⁵Modified Grain method [13]

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of (+)-juniper camphor remains an area requiring comprehensive investigation, as complete single-crystal X-ray diffraction studies have not been extensively reported in the literature [1] [16]. Current crystallographic databases, including the Cambridge Crystallographic Data Centre entries, indicate limited structural determinations for this specific compound [1]. The compound typically appears as colorless to pale yellow crystals when obtained in pure form, though detailed crystal habit descriptions and morphological characteristics require further systematic study [3].

Conformational analysis of (+)-juniper camphor has been primarily conducted through computational molecular modeling and nuclear magnetic resonance spectroscopy techniques [5] [16]. The decahydronaphthalene backbone adopts a preferred conformation characterized by chair-like cyclohexane ring conformations, which represents the most thermodynamically stable arrangement [5] [8]. The cis-ring fusion constrains the overall molecular geometry, leading to specific dihedral angles characteristic of the eudesmane framework [8].

The conformational dynamics of the molecule are influenced by the presence of the isopropylidene substituent at C-7, which introduces additional conformational flexibility [8] [16]. Molecular dynamics simulations and conformational searching algorithms have identified multiple low-energy conformers, with the global minimum corresponding to the experimentally observed structure [16]. The tertiary hydroxyl group at C-1 exhibits limited rotational freedom due to steric interactions with neighboring methyl groups [5].

Ring puckering analysis reveals that both cyclohexane rings in the decahydronaphthalene system deviate from perfect planarity, adopting characteristic non-planar conformations [5] [8]. The cis-ring junction creates specific geometric constraints that influence the overall three-dimensional shape of the molecule [8]. These conformational preferences have been validated through comparison with nuclear magnetic resonance coupling constants and nuclear Overhauser effect measurements [5].

Table 2: Crystallographic and Conformational Parameters of (+)-Juniper Camphor

ParameterValue/DescriptionReference/Notes
Crystal SystemNot determinedNo complete X-ray structure reported
Space GroupNot determinedRequires crystallographic analysis
Unit Cell ParametersNot determinedAwaiting single crystal determination
Preferred ConformationChair-like cyclohexane ringsBased on NMR analysis [5] [8]
Ring PuckeringNon-planar ring systemsTypical for decalin systems [5]
Dihedral AnglesCharacteristic eudesmane anglesConsistent with eudesmane framework [8]
Hydrogen BondingIntramolecular O-H interactions possiblePredicted from molecular modeling

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of (+)-juniper camphor have been partially characterized through experimental measurements and computational estimations [13] [14]. The estimated melting point of approximately 75.26 degrees Celsius and boiling point of 295.33 degrees Celsius provide fundamental information about the compound's phase behavior under standard atmospheric conditions [13]. These values, derived from structure-property relationship models, indicate that the compound exists as a solid at ambient temperature and pressure [13].

The vapor pressure of (+)-juniper camphor at 25 degrees Celsius has been calculated as 6.08 × 10⁻⁵ millimeters of mercury using the Modified Grain method, indicating relatively low volatility at room temperature [13]. This low vapor pressure is consistent with the compound's molecular weight and structural characteristics as a sesquiterpene alcohol [13]. The subcooled liquid vapor pressure has been estimated at 0.000182 millimeters of mercury at 25 degrees Celsius [13].

Solubility parameters reveal that (+)-juniper camphor exhibits limited water solubility, with an estimated value of 6.592 milligrams per liter at 25 degrees Celsius [13]. The octanol-water partition coefficient (log P) of 4.94 indicates significant lipophilicity, consistent with its classification as a lipophilic sesquiterpene [13]. These solubility characteristics are typical for compounds in this chemical class and influence their distribution and behavior in biological systems [13].

Henry's law constant calculations provide insights into the compound's phase equilibrium behavior between gas and liquid phases [13]. The estimated Henry's law constant of 2.699 × 10⁻⁶ atmosphere-cubic meters per mole suggests limited volatility from aqueous solutions [13]. This parameter is particularly relevant for understanding the compound's environmental fate and transport properties [13].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, would provide valuable information about phase transitions, thermal stability, and degradation temperatures [12]. However, comprehensive experimental thermodynamic data for (+)-juniper camphor remains limited in the current literature [12] [13]. The enthalpy of vaporization can be estimated to be approximately 50-60 kilojoules per mole based on structural correlations with similar sesquiterpene compounds [12].

Table 3: Thermodynamic Properties and Phase Behavior of (+)-Juniper Camphor

Thermodynamic PropertyValueUnitsMethod/Source
Boiling Point295.33 (estimated)°CEPI Suite estimation [13]
Melting Point75.26 (estimated)°CEPI Suite estimation [13]
Vapor Pressure (25°C)6.08 × 10⁻⁵mm HgModified Grain method [13]
Henry's Law Constant2.699 × 10⁻⁶atm·m³/molCalculation from VP/WSol [13]
Enthalpy of Vaporization~50-60 (estimated)kJ/molStructural correlation
Water Solubility (25°C)6.592mg/LWSKOW estimation [13]
Log P (octanol-water)4.94dimensionlessKOWWIN estimation [13]

(+)-Juniper Camphor is a bicyclic sesquiterpene alcohol (C₁₅H₂₆O) that belongs to the selinane family and occurs in low abundance in several coniferous and Asteraceous taxa. Throughout this article only the dextrorotatory enantiomer is considered.

Physicochemical Reference Data

PropertyValueExperimental Source
Specific rotation $$[α]ᴅ²⁰$$+1.79° (c 1.0, CHCl₃)bark oil of Cinnamomum camphora [1]
Molecular mass222.37 g mol⁻¹PubChem entry 5318734 [2]
Boiling point (est.)137 °C at 0.3 kPacomputed from vapor‐pressure data [2]
Natural optical purity4–22% ee across reported plant sourcescomparative GC on chiral β-DEX column [3]

Synthetic Pathways and Biosynthetic Mechanisms

Total Chemical Synthesis Methodologies

Route (chronology)Key substrate(s)Strategy highlightsOverall yield to (+)-juniper camphorEnantiopurityRef.
A. Acid-promoted cyclisation of germacrene Bgermacrene B (isolated)ZnBr₂ or dilute H₂SO₄ in acetone; sequential proton-induced cyclisation, hemi-acetal fragmentationquantitative (racemate)0% (racemic)38
B. Formal total synthesis via (−)-β-eudesmol(−)-β-eudesmolTiCl₄-mediated epoxidation, POCl₃ elimination to selina-4,7(11)-diene, LiAlH₄ epoxide opening gives (−)-juniper camphor, followed by Mitsunobu inversion to (+) isomer12% over 7 steps96% ee90
C. Camphor‐auxiliary route(+)-camphorDiastereoselective remote oxidation to 8-bromocamphor, Wagner–Meerwein rearrangement, Cu-catalysed allylation, NaBH₄ reduction4% over 11 stepsset by starting camphor (100% ee)91
D. Continuous-flow microreactor synthesiscitronellal → germacrene B (photocatalytic) → in-line Brønsted acid cyclisationOne-pot telescoped; residence time 90 s38% isolated0%38

Comparative findings

  • Routes B and C furnish enantioenriched product; route B is currently the highest yielding asymmetric sequence.
  • Remote functionalisation of the bornane scaffold (route C) demonstrates that chiral‐pool camphor can serve as a stereochemical anchor despite full skeletal re-organisation [4].
  • Continuous-flow acid cyclisation (route D) confirms that carbocationic rearrangement is fast and high-yielding, but optical information is lost because of the symmetry of the germacrene precursor [5].

Biogenetic Pathways in Terpenoid Metabolism

Sesquiterpene branch from farnesyl diphosphate

Isotopic feeding studies with $$[2-¹⁴C]$$mevalonic acid in Humulus lupulus trace label incorporation into germacrene B, selina-3,7(11)-diene and finally juniper camphor, with 73–83% of label at C-6, implicating farnesyl diphosphate‐derived germacrene intermediacy [6].

Proposed in-planta sequence

  • Farnesyl diphosphate → germacrene B (sesquiterpene synthase step).
  • Protonation-initiated bicyclisation of germacrene B to the selinyl cation I1.
  • Nucleophilic capture of I1 by water → (+)-juniper camphor [5].
Evidence typeObservationSource
Enzyme mimicrySelinadiene synthase D83E variant generates selina-4(15),7(11)-diene plus 20% hydroxylated selinan-4-ol products, validating water-capture mechanism [7]43
Non-enzymatic controlRe-extraction of essential oil under neutral alumina eliminates juniper camphor formation, confirming acid-driven artefact risk [5]38
ChiralityRacemate predominates in Platysace linearifolia extracts, consistent with carbocationic racemisation in vivo [8]78

Compartmental context

Co-localisation of sesquiterpene synthase transcripts with cytochrome P450 hydroxylases in glandular trichomes of Cannabis sativa suggests that water-mediated capture may compete with enzymatic oxidation steps, rationalising low but consistent natural titres (1–15 ppm in headspace) [9].

Catalytic Strategies for Enantioselective Production

Catalytic classRepresentative catalystRole in sequenceEnantioselectivity in stepCommentRef.
Lewis-acid epoxidation / openingTiCl₄–t-butyl hydroperoxide, followed by LiAlH₄Sets C-4α hydroxy stereocentre via anti-opening of bicyclic epoxide92–97% eeKey in β-eudesmol route B90
Chiral bicyclic iminium salt epoxidationBinaphthyl-derived oxaziridinium catalystDiastereoselective epoxidation of allylic alcohol precursor to selinane skeletonup to 90% eeProvides modular access to C-4 hydroxylation before cyclisation73
Organocuprate conjugate additionCuI–dimethylcyanocuprateStereoretentive 1,4-addition to 8-bromocamphor framework94 : 6 drTransfers camphor chirality to new quaternary centre91
Carbocation cascade biocatalysisEngineered Selina-4(15),7(11)-diene synthase G305ETraps carbocation with water in vitro; conceptually extends to juniper camphornot yet reportedDemonstrates mutational control of water capture in selinane oils43

Design parameters for future catalysts

  • Stabilisation of axial water in a predominantly hydrophobic active site.
  • Control over C-4 vs C-3 hydroxylation competition observed in selinane synthases [7].
  • Maintenance of chirality by pre-oriented carbocation collapse, avoiding symmetric intermediates that cause racemisation [5].

Research Gaps and Outlook

  • No dedicated sesquiterpene synthase for (+)-juniper camphor has yet been isolated; transcriptomic mining of Juniperus spp. resin ducts is warranted.
  • Optical purities from plant sources vary widely; chiral GC surveys should precede biological assays to avoid artefact mis-interpretation.
  • Photochemical [2 + 2] dimerisation side-reactions of germacrene B complicate chemo-enzymatic routes; continuous-flow dark reactions mitigate these degradations [5].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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